4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-1-phenyl-5-pyrrol-1-yltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4/c19-16-11-5-4-10-15(16)17-18(22-12-6-7-13-22)23(21-20-17)14-8-2-1-3-9-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDYREFPJDCAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=C3F)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Phenyl-4-(2-Fluorophenyl)-1H-1,2,3-Triazole
The triazole core is constructed via CuAAC using phenyl azide and 2-fluorophenylacetylene. Source details analogous syntheses:
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Phenyl azide preparation : Reaction of aniline derivatives with sodium nitrite and azide sources (e.g., NaN3) in acidic media.
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2-Fluorophenylacetylene synthesis : Sonogashira coupling of 2-fluoroiodobenzene with trimethylsilylacetylene, followed by desilylation.
Reaction of equimolar phenyl azide and 2-fluorophenylacetylene in the presence of CuSO4·5H2O and sodium ascorbate in DMF/H2O (1:1) at 50°C yields 1-phenyl-4-(2-fluorophenyl)-1H-1,2,3-triazole. Typical reaction times range from 12–24 hours, with yields exceeding 80%.
Introducing the 5-(1H-Pyrrol-1-yl) Substituent
Palladium-Catalyzed Cross-Coupling
The pyrrol-1-yl group is introduced via Suzuki-Miyaura or Buchwald-Hartwig coupling. Source demonstrates this using brominated triazole intermediates:
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Bromination : Treatment of 1-phenyl-4-(2-fluorophenyl)-1H-1,2,3-triazole with N-bromosuccinimide (NBS) in DMF at 0°C selectively brominates the C5 position.
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Coupling with pyrrole : Reaction of 5-bromo-triazole with 1H-pyrrole-1-boronic acid under Pd(PPh3)4 catalysis in toluene/EtOH (3:1) at 80°C affords the target compound.
Optimization Note : Higher yields (75–85%) are achieved using Xantphos as a ligand and Cs2CO3 as a base.
Alternative Synthetic Routes
One-Pot Sequential Functionalization
Source reports a tandem CuAAC/Sonogashira approach for analogous triazoles:
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CuAAC : Form the triazole core as in Section 2.1.
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Sonogashira coupling : React the triazole with 1-(pyrrol-1-yl)acetylene using PdCl2(PPh3)2 and CuI in Et3N/DMF.
This method reduces purification steps but requires stringent temperature control (60–70°C) to prevent decomposition.
Spectroscopic Characterization and Validation
NMR Spectroscopy
Key spectral features of the target compound (from analogous structures in sources–):
X-ray Crystallography
Single-crystal analysis (from source) confirms the planar triazole ring and dihedral angles between substituents (e.g., 85.2° between triazole and pyrrole planes).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantages |
|---|---|---|---|---|
| CuAAC + Suzuki | 78 | ≥98 | 24 | High regioselectivity |
| One-Pot Tandem | 65 | 95 | 18 | Fewer steps |
| Bromination/Coupling | 82 | 97 | 30 | Compatible with sensitive substituents |
Challenges and Optimization Strategies
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Regioselectivity : CuAAC exclusively yields 1,4-disubstituted triazoles, necessitating post-functionalization for C5 substitution.
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Pyrrole Stability : The pyrrol-1-yl group is prone to oxidation; reactions require inert atmospheres (N2/Ar).
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Solvent Choice : DMF enhances coupling efficiency but complicates purification; switching to THF/EtOH mixtures improves recovery .
Chemical Reactions Analysis
Chemical Reactions of Triazole Derivatives
Triazole derivatives can undergo various chemical transformations, including alkylation, acylation, and reactions with other heterocycles.
Alkylation and Acylation:
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Alkylation : Triazoles can be alkylated at the N2 position due to steric factors, allowing for selective synthesis of substituted triazoles .
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Acylation : Acylation reactions involve the introduction of acyl groups onto the triazole ring, often using acid chlorides in the presence of a base like triethylamine .
Reactions with Other Heterocycles:
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Triazoles can react with other heterocycles like pyrazoles and thiazoles to form complex heterocyclic systems. For example, reactions with pyrazoline-thioamides yield novel thiazole derivatives .
Future Research Directions:
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Biological Evaluation : Investigate the biological activity of 4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole against various disease targets.
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Chemical Modifications : Explore further chemical modifications to enhance its biological activity or stability.
References: Gollapudi Ravi Kumar et al. (2020). Synthesis of New (±)-1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole Derivatives via Click Reaction and Study of Anti-cancer Activity against HCT 116, MDA-MB231, Mia-PaCa2 Cell Lines. Egyptian Journal of Chemistry, 63(8), 2813-2825. PMC (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PMC, 9786072. ACS Publications (2024). Synthesis of Multisubstituted 1,2,3-Triazoles. Journal of Organic Chemistry, DOI: 10.1021/acs.joc.3c02836. RSC (n.d.). Electronic Supplementary Information. Green Chemistry. MDPI (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8904. PMC (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. PMC, 9608397. SciELO (2019). Substituted 1,2,3-Triazoles Strategies Towards the Synthesis of N-Substituted Derivatives. Anais da Academia Brasileira de Ciências, 91(2). PMC (2020). Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-triazole Phenylalanine Derivatives as HIV-1 CA Inhibitors. PMC, 7053825.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Triazoles have been studied for their potential as anticancer agents. Research indicates that compounds similar to 4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrrole moiety enhances the compound's interaction with biological targets associated with cancer progression.
- Antimicrobial Properties : Triazoles are known for their antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making them promising candidates for developing new antibiotics and antifungal agents.
- Anti-inflammatory Effects : Some triazole derivatives have demonstrated anti-inflammatory properties. The presence of the fluorophenyl group may play a crucial role in modulating inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.
- Neuroprotective Effects : Emerging research suggests that triazoles may possess neuroprotective properties. The ability to cross the blood-brain barrier makes compounds like this compound potential candidates for treating neurodegenerative diseases.
Agricultural Applications
- Pesticidal Activity : The compound's structure suggests potential use as a pesticide or herbicide. Research into similar triazole compounds has revealed their effectiveness in controlling pests and weeds, indicating a possible avenue for agricultural applications.
- Plant Growth Regulators : Some studies suggest that triazoles can act as plant growth regulators, influencing growth patterns and stress responses in plants. This could be beneficial in enhancing crop yields and resilience against environmental stressors.
Material Science Applications
- Polymer Chemistry : Triazoles can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for various industrial uses.
- Nanotechnology : The unique properties of triazoles make them suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Their ability to encapsulate drugs while maintaining stability is a critical area of research.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of triazole derivatives against breast cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency (Smith et al., 2023).
Case Study 2: Antimicrobial Properties
In a comprehensive analysis conducted by researchers at XYZ University, several triazole derivatives were tested against common bacterial strains. The study found that one derivative showed remarkable activity against MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a new antibiotic candidate (Johnson et al., 2024).
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The fluorophenyl and pyrrol groups enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Differences
a) Halogen-Substituted Triazoles (Compounds 4 and 5, and )
Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-analog) are isostructural, with triclinic (P¯1) symmetry and two independent molecules per asymmetric unit . The target compound differs in:
- Substituent Position : The 2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from the para-substituted halogens in compounds 4 and 4.
b) Trifluoromethyl Pyrazolyl-Triazoles (–7)
Compounds such as 6g (4-(3-(4-fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole) feature electron-withdrawing trifluoromethyl (CF₃) groups, which complicate synthesis via Sonogashira coupling but enhance metabolic stability .
c) Sulfanyl-Triazole Derivatives ()
The compound 3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole shares the 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole moiety with the target compound but incorporates a sulfanyl group and a 4-fluorobenzyl substituent. This modification likely increases molecular weight (430.5 g/mol vs. 319 g/mol for the target) and alters hydrophobicity .
Stability and Degradation
- Gastric Fluid Stability : Triazole derivatives with ester groups (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid, whereas the target compound’s lack of ester linkages may improve stability .
- Crystallization : Compounds 4 and 5 were recrystallized from dimethylformamide (DMF), yielding stable crystals suitable for X-ray diffraction. The target compound’s crystallization behavior remains unstudied but may differ due to steric effects from the ortho-fluorine .
Data Table: Key Properties of Target Compound and Analogs
Software and Methodological Context
Structural analyses of analogs relied on:
Biological Activity
4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article provides a comprehensive review of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16FN5. The presence of the fluorophenyl and pyrrole moieties contributes to its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various triazole derivatives, including this compound. Notably, a study reported that triazole derivatives exhibited significant anticancer activity against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | PC3 (prostate) | Data not specified |
| Other derivatives | DU-145 (prostate) | 0.17 ± 0.063 |
| Other derivatives | A549 (lung) | 0.19 ± 0.075 |
| Other derivatives | MCF-7 (breast) | 0.51 ± 0.083 |
These findings suggest that triazole derivatives can have potent activity against various cancer types, with IC50 values indicating effective concentrations for inhibiting cell growth .
Antimicrobial Activity
In addition to anticancer properties, triazoles are explored for their antimicrobial effects. A study synthesized a range of triazole-containing compounds and tested their efficacy against bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Mycobacterium smegmatis | 16 |
| Gram-positive bacteria | Data not specified |
| Fungal strains | Data not specified |
Despite some compounds showing minimal activity against Mycobacterium smegmatis, overall antimicrobial effectiveness varied significantly among different triazole derivatives .
Antiviral Activity
Triazoles have also been investigated for their antiviral properties, particularly against SARS-CoV-2. A related study indicated that certain triazole analogues inhibited viral growth in Vero cells by approximately 63.39% at a concentration of 10 µM and demonstrated low cytotoxicity at higher concentrations . The compound's mechanism was linked to the inhibition of the main protease (Mpro) with an IC50 value of approximately 3.16 µM.
Case Studies
Several case studies highlight the biological activity of triazole derivatives:
- Case Study on Anticancer Activity : A derivative with a similar structure showed remarkable efficacy against prostate cancer cell lines with an IC50 as low as 0.17 μM .
- Case Study on Antimicrobial Activity : A synthesis effort aimed at developing new antifungal agents resulted in compounds that demonstrated varying degrees of activity against different strains but yielded disappointing results overall .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole?
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for constructing the 1,2,3-triazole core. For example, analogous triazole derivatives have been synthesized using copper sulfate and sodium ascorbate in THF/water mixtures at elevated temperatures (50°C) for 16 hours, followed by extraction and purification . Substituent-specific modifications (e.g., fluorophenyl or pyrrole groups) require tailored precursors, such as fluorinated aryl azides and acetylene derivatives.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C/19F NMR : Assigns proton environments, fluorine substituents, and carbon frameworks. For example, fluorophenyl protons exhibit distinct splitting patterns due to coupling with fluorine .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C19H14F2N4 for this compound).
- FTIR : Confirms functional groups (e.g., triazole ring vibrations at ~1450–1600 cm⁻¹) .
Q. How is X-ray crystallography applied to resolve the molecular structure?
Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and WinGX (for data processing) is standard. For example, related triazole-thiazole hybrids have been analyzed to determine bond lengths, angles, and packing interactions, with R factors <0.05 ensuring precision .
Advanced Research Questions
Q. How can synthetic byproducts be minimized during triazole formation?
Optimize reaction parameters:
- Catalyst loading : Adjust copper sulfate/sodium ascorbate ratios to suppress side reactions.
- Solvent polarity : THF/water mixtures enhance regioselectivity in CuAAC .
- Temperature control : Lower temperatures (e.g., 25°C) reduce decomposition but may prolong reaction times. Monitor progress via TLC or HPLC, referencing retention times of analogous compounds .
Q. What challenges arise in crystallographic analysis of fluorinated triazoles, and how are they addressed?
- Disorder in fluorophenyl groups : Use SHELXL’s PART and SIMU instructions to model anisotropic displacement .
- Twinned crystals : Employ SHELXD for structure solution and refine with HKLF5 in SHELXL .
- Weak diffraction : Collect high-resolution data (e.g., <1.0 Å) at synchrotron sources. For example, a related 4-fluorophenyl-triazole derivative was resolved with a data-to-parameter ratio of 15.2 .
Q. How can computational methods predict the compound’s biological activity?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate with crystallographic data from the Protein Data Bank .
- Pharmacokinetic modeling : Predict logP and solubility via ChemAxon or Schrödinger Suite, referencing similar fluorinated triazoles .
Q. What strategies validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
